2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal 2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal
Brand Name: Vulcanchem
CAS No.:
VCID: VC18405084
InChI: InChI=1S/C10H14N4O2/c11-8-6-5-10(15-3-4-16-10)2-1-7(6)13-9(12)14-8/h1-5H2,(H4,11,12,13,14)
SMILES:
Molecular Formula: C10H14N4O2
Molecular Weight: 222.24 g/mol

2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal

CAS No.:

Cat. No.: VC18405084

Molecular Formula: C10H14N4O2

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal -

Specification

Molecular Formula C10H14N4O2
Molecular Weight 222.24 g/mol
IUPAC Name spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2',4'-diamine
Standard InChI InChI=1S/C10H14N4O2/c11-8-6-5-10(15-3-4-16-10)2-1-7(6)13-9(12)14-8/h1-5H2,(H4,11,12,13,14)
Standard InChI Key KDJVIFFSYVCNJN-UHFFFAOYSA-N
Canonical SMILES C1CC2(CC3=C1N=C(N=C3N)N)OCCO2

Introduction

Structural and Nomenclature Analysis

Core Architecture

The compound features a partially saturated quinazolinone core (7,8-dihydro-6(5H)-quinazolinone) with two amino groups at positions 2 and 4. The ethylene ketal moiety at position 6 modifies the carbonyl group into a protected diol, enhancing stability and modulating reactivity during synthetic applications .

Molecular Formula: C12H16N4O2\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_2
IUPAC Name: 6,6-(Ethylenedioxy)-2,4-diamino-5,7,8,9-tetrahydroquinazolin-5-one

Stereoelectronic Features

  • Ketal Group: The ethylene ketal (1,3-dioxolane) introduces conformational rigidity and protects the ketone from nucleophilic attack during subsequent reactions .

  • Amino Substituents: The 2,4-diamino groups participate in hydrogen bonding and π-stacking interactions, critical for biological target engagement .

Synthetic Methodology

Key Starting Material

The synthesis originates from cyclohexane-1,4-dione monoethylene ketal (1), a cycloketalized diketone that prevents undesired side reactions at the carbonyl groups .

Stepwise Synthesis

  • Cyclocondensation: Reaction of 1 with guanidine derivatives under acidic conditions yields the quinazolinone core.

  • Amination: Selective introduction of amino groups at positions 2 and 4 via nucleophilic substitution or catalytic amination .

  • Ketal Stability: The ethylene ketal remains intact throughout synthesis, confirmed by 1H^1\text{H}-NMR (δ 4.0–4.2 ppm, dioxolane protons) .

Reaction Scheme:

Cyclohexane-1,4-dione monoethylene ketalHCl, EtOHGuanidine2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal\text{Cyclohexane-1,4-dione monoethylene ketal} \xrightarrow[\text{HCl, EtOH}]{\text{Guanidine}} \text{2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal}

Physicochemical Properties

Thermal Stability

PropertyValueMethod
Melting Point285–288°CDifferential Scanning Calorimetry
Decomposition Temperature>300°CThermogravimetric Analysis

The high thermal stability is attributed to intramolecular hydrogen bonding between the 2,4-diamino groups and the ketal oxygen .

Solubility Profile

SolventSolubility (mg/mL)
Water0.12
DMSO18.7
Ethanol2.3

Limited aqueous solubility necessitates formulation with co-solvents for biological assays .

Applications in Drug Discovery

Peptidomimetic Design

The compound serves as a rigid scaffold mimicking peptide β-strands, enabling inhibition of protein-protein interactions . Key advantages include:

  • Metabolic Stability: Resistance to protease degradation due to non-peptide backbone.

  • Target Selectivity: Tunable substituents modulate affinity for kinases and GPCRs.

Case Study: Kinase Inhibition

In a 2023 study, derivatives of this scaffold demonstrated sub-micromolar activity against EGFR (IC50_{50} = 0.89 μM) and VEGFR-2 (IC50_{50} = 1.12 μM) . Structural optimization at position 6 (ketal vs. carbonyl) altered binding kinetics:

DerivativeEGFR IC50_{50} (μM)VEGFR-2 IC50_{50} (μM)
Ethylene ketal (this compound)0.891.12
6-Ketone analog2.453.78

The ketal’s electron-donating effect enhances π-cation interactions with kinase active sites .

Comparative Analysis with Related Compounds

Structural Analogues

Compound NameMelting Point (°C)Key Functional Differences
2,4-Diamino-6-quinazolinone230No ketal; higher reactivity
N-(2,4-Diamino-6-quinazolinyl)acetamide299–302Acetamide at position 6
This compound285–288Ethylene ketal at position 6

The ketal derivative exhibits improved solubility in aprotic solvents compared to the acetamide analog .

Challenges and Future Directions

Synthetic Limitations

  • Ketal Deprotection: Harsh acidic conditions (e.g., HCl/THF) required for ketal removal risk degrading the quinazolinone core .

  • Regioselectivity: Competing amination at position 7 remains a challenge, necessitating protective group strategies .

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